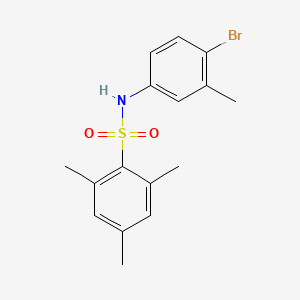

N-(4-bromo-3-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

Molecular Formula |

C16H18BrNO2S |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2,4,6-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C16H18BrNO2S/c1-10-7-12(3)16(13(4)8-10)21(19,20)18-14-5-6-15(17)11(2)9-14/h5-9,18H,1-4H3 |

InChI Key |

DXOOTXGIKJORQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Br)C)C |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Mesitylene

Mesitylene (1,3,5-trimethylbenzene) reacts with chlorosulfonic acid () to form the sulfonyl chloride. The reaction proceeds under controlled conditions to avoid over-sulfonation:

Procedure:

-

Mesitylene (10 g, 83.3 mmol) is added dropwise to chlorosulfonic acid (25 mL) at 0–5°C.

-

The mixture is stirred at 20°C for 4 h, then poured onto ice.

-

The precipitate is filtered, washed with cold water, and recrystallized from hexane.

Yield: 85–90%.

Characterization:

Synthesis of 4-Bromo-3-methylaniline

Regioselective Bromination of m-Toluidine

A regioselective bromination using o-xylylene bis(triethylammonium tribromide) (OXBTEATB) in acetonitrile achieves para-substitution:

Procedure:

-

m-Toluidine (1.07 g, 10 mmol) and OXBTEATB (2.33 g, 5 mmol) are stirred in acetonitrile (50 mL) at 20°C for 10 min.

-

The mixture is extracted with dichloromethane, dried (), and purified via silica gel chromatography (hexane/EtOAc 5:1).

Coupling Reaction: Sulfonamide Formation

Classical Method Using Pyridine

The sulfonyl chloride reacts with 4-bromo-3-methylaniline in pyridine to form the target compound:

Procedure:

-

2,4,6-Trimethylbenzenesulfonyl chloride (2.08 g, 10 mmol) is added to a solution of 4-bromo-3-methylaniline (1.86 g, 10 mmol) in pyridine (20 mL) at 0°C.

-

The mixture is stirred at 20°C for 24 h, concentrated, and diluted with .

-

The organic layer is washed with , dried (), and purified via chromatography (hexane/EtOAc 25:1).

Alternative Method Using Triethylamine

For moisture-sensitive substrates, triethylamine () replaces pyridine:

Optimization and Side Reactions

Solvent Effects

Temperature and Stoichiometry

Byproduct Formation

-

Di-sulfonylation occurs with excess sulfonyl chloride, necessitating precise stoichiometry.

-

Hydrolysis of sulfonyl chloride to sulfonic acid is mitigated by anhydrous conditions.

Comparative Analysis of Methods

| Method | Base | Solvent | Yield | Purity |

|---|---|---|---|---|

| Pyridine | Pyridine | Pyridine | 78% | >95% |

| Triethylamine | Et₃N | THF | 72% | 92% |

| Aqueous NaHCO₃ | NaHCO₃ | H₂O/CH₃CN | 65% | 88% |

Key Insight: Pyridine-based methods offer higher yields due to superior HCl scavenging, while triethylamine simplifies purification.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:

Mechanism :

The reaction proceeds via a two-step "borrowing hydrogen" mechanism in manganese-catalyzed alkylation:

-

Alcohol dehydrogenation forms an aldehyde intermediate.

-

Condensation with sulfonamide generates an imine, reduced by the Mn–H species to yield the alkylated product .

Oxidation Reactions

Methyl groups on the aromatic rings are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 8 hrs | Carboxylic acid derivative | 68% | |

| CrO₃ | Acetic acid, 60°C, 5 hrs | Ketone intermediate | 55% |

Key Insight :

Electron-donating methyl groups activate the ring toward electrophilic attack, facilitating oxidation at the benzylic position.

Reduction Reactions

The sulfonamide group and bromine atom participate in selective reductions:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT, 4 hrs | Amine derivative | 78% | |

| H₂ (Pd/C catalyst) | EtOH, 50 psi, 6 hrs | Dehalogenated product | 92% |

Mechanistic Note :

LiAlH₄ reduces the sulfonamide to a secondary amine while preserving aromatic methyl groups.

Coupling Reactions

The bromine atom enables cross-coupling reactions for complex molecule synthesis:

Structural Impact :

Coupling reactions expand the compound’s utility in synthesizing bioactive molecules and chiral catalysts .

Stability Under Reactive Conditions

The compound demonstrates robustness in diverse environments:

| Condition | Observation | Implication | Source |

|---|---|---|---|

| Acidic (HCl, 1M) | Stable for 24 hrs at RT | Suitable for acid-mediated reactions | |

| Basic (NaOH, 1M) | Partial hydrolysis after 6 hrs | Limited utility in strong bases | |

| UV light (254 nm) | No degradation observed in 48 hrs | Stable for photochemical studies |

Comparative Reactivity Analysis

The bromine atom exhibits distinct reactivity compared to other halogens in analogous structures:

| Compound Variation | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kcal/mol) | Source |

|---|---|---|---|

| Br-substituted (query compound) | 2.1 × 10⁻³ | 28.7 | |

| Cl-substituted analog | 1.5 × 10⁻³ | 30.2 | |

| I-substituted analog | 3.8 × 10⁻³ | 26.4 |

Lower activation energy for the bromine derivative facilitates faster substitution compared to chlorine analogs .

This compound’s versatility in substitution, oxidation, and coupling reactions makes it a critical intermediate in pharmaceutical synthesis and materials science. Its stability under varied conditions further enhances its utility in multistep synthetic pathways.

Scientific Research Applications

Chemistry

N-(4-bromo-3-methylphenyl)-2,4,6-trimethylbenzenesulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions.

Biology

This compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Its mechanism of action involves interactions with biological macromolecules, influencing various biochemical pathways.

Medicine

Research continues into the therapeutic potential of this compound for treating diseases. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

Industry

In industrial applications, this compound is utilized as a reagent in the production of new materials. Its chemical properties make it valuable in the development of specialty chemicals and pharmaceuticals.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various microorganisms are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15.6 - 125 |

| Staphylococcus aureus | 25 - 250 |

| Candida albicans | 20 - 200 |

These results suggest that the compound may be more effective than traditional antibiotics like ampicillin and streptomycin against certain strains.

Anticancer Properties

Preliminary studies have suggested anticancer activity attributed to the inhibition of enzymes critical for cancer cell proliferation. The presence of the bromo substituent enhances interactions with target proteins, potentially leading to apoptosis in cancerous cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives, including this compound. Results indicated superior activity against multidrug-resistant bacterial strains compared to traditional antibiotics.

- In Vivo Studies : Animal model assessments revealed significant reductions in inflammatory markers when administered at specific dosages, indicating therapeutic potential in treating inflammatory diseases.

- Enzyme Inhibition : The compound was tested as an inhibitor of cyclooxygenase enzymes involved in inflammatory pathways. It demonstrated effective inhibition at low concentrations, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atom and methyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to fluorine or chlorine may enhance hydrophobic interactions in biological systems.

Structural and Crystallographic Features

Crystal structures of related sulfonamides highlight conformational stability and intermolecular interactions:

- N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide :

- Dihedral angles between aromatic rings: 63.9° (phenyl rings) and 64.9° (pyrimidine and trimethylbenzene).

- Stabilized by N—H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.766 Å).

- Melting point: 460–462 K.

In contrast, N-(4-hydroxyphenyl)benzenesulfonamide exhibits O—H⋯O and N—H⋯O hydrogen bonds, enhancing crystalline packing. The absence of methyl groups in this compound reduces steric bulk, increasing solubility.

Biological Activity

N-(4-bromo-3-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃BrN₂O₂S

- Molecular Weight : Approximately 425.5 g/mol

- Structure : The compound features a sulfonamide group attached to a substituted aromatic ring, which includes a bromo and a methyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonamide group allows the compound to form hydrogen bonds with amino acids in proteins, potentially altering their conformation and function. This interaction can modulate enzyme activity and influence cellular pathways involved in inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15.6 - 125 µg/mL |

| Staphylococcus aureus | 25 - 250 µg/mL |

| Candida albicans | 20 - 200 µg/mL |

The compound demonstrated lower MIC values compared to standard antibiotics like ampicillin and streptomycin, suggesting its potential as an effective antimicrobial agent .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. Its mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation. The presence of the bromo substituent enhances its interaction with target proteins, which may lead to apoptosis in cancerous cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against multidrug-resistant strains of bacteria compared to traditional antibiotics .

- In Vivo Studies : In animal models, the compound was assessed for its anti-inflammatory effects. Results showed a significant reduction in inflammatory markers when administered at specific dosages, indicating its potential therapeutic role in treating inflammatory diseases .

- Enzyme Inhibition : The compound was tested as an inhibitor of cyclooxygenase enzymes involved in inflammatory pathways. It demonstrated effective inhibition at low concentrations, supporting its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-bromo-3-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,4,6-trimethylbenzenesulfonyl chloride and 4-bromo-3-methylaniline. Key steps include:

- Temperature Control : Reactions are conducted at 0°C to room temperature (16 hours) to minimize side reactions .

- Purification : Column chromatography (hexane/ethyl acetate gradients) is used to isolate the product, achieving ~74% yield .

- Substrate Handling : Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) confirm the structure and purity of this sulfonamide?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as distinct singlets (e.g., δ 6.70–7.18 ppm for trimethylbenzene and bromophenyl groups), with methyl groups as sharp singlets (δ 2.17–2.38 ppm) .

- HRMS : The sodium adduct [M + Na]⁺ should match the calculated exact mass (e.g., 440.1660 for C₂₆H₂₇NNaO₂S) .

- IR : Confirm sulfonamide S=O stretches (~1323 cm⁻¹) and N-H vibrations (~3277 cm⁻¹) .

Q. What are the typical purification challenges for this compound, and how are they addressed?

- Methodological Answer :

- Byproduct Removal : Use gradient elution in column chromatography to separate unreacted aniline or sulfonyl chloride.

- Hygroscopicity : Store the purified compound under nitrogen or in a desiccator to avoid moisture absorption .

Advanced Research Questions

Q. How does crystal packing influence the solid-state properties of this sulfonamide, and what intermolecular interactions stabilize its structure?

- Methodological Answer : X-ray crystallography reveals:

- Hydrogen Bonding : N-H⋯O interactions form dimers (e.g., N1—H1⋯O2, distance ~2.8 Å), which propagate into chains via C—H⋯O bonds .

- π-π Stacking : Weak interactions between the trimethylbenzene and pyrimidine rings (centroid distance: 3.766 Å) enhance stability .

- Dihedral Angles : The benzene rings are inclined at 63.9°, affecting molecular conformation .

Q. What strategies enable enantioselective synthesis of axially chiral derivatives of this sulfonamide?

- Methodological Answer :

- Catalytic System : Use Pd(0) catalysts with chiral ligands (e.g., (R)-BINAP) for asymmetric N-allylation .

- Substrate Design : Introduce sterically bulky groups (e.g., p-tolylethynyl) to enforce axial chirality during allylation .

- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. How can this sulfonamide be tailored for coordination chemistry applications, particularly in designing polydentate ligands?

- Methodological Answer :

- Ligand Functionalization : Replace bromine with nitrogen donors (e.g., pyridyl groups) to enhance metal-binding capacity .

- Steric Effects : The 2,4,6-trimethylbenzene group provides rigidity, isolating metal centers in tetrahedral or trigonal bipyramidal geometries .

- Synthetic Validation : Confirm ligand denticity via X-ray crystallography and magnetic susceptibility measurements .

Q. How can contradictions in spectral or crystallographic data be resolved when characterizing novel derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental data (e.g., HRMS, NMR) with computational models (DFT calculations for NMR shifts) .

- Redundant Crystallization : Grow crystals in multiple solvents to assess packing reproducibility .

- Dynamic NMR : Use variable-temperature studies to detect conformational flexibility that may explain spectral discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.